molecular formula C12H18N2O3 B1489960 ethyl 2-(3-(tert-butyl)-6-oxopyridazin-1(6H)-yl)acetate CAS No. 2098005-32-2

ethyl 2-(3-(tert-butyl)-6-oxopyridazin-1(6H)-yl)acetate

Cat. No.: B1489960
CAS No.: 2098005-32-2
M. Wt: 238.28 g/mol
InChI Key: BPJRFDVBHITKSQ-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(tert-butyl)-6-oxopyridazin-1(6H)-yl)acetate is a pyridazinone derivative characterized by a tert-butyl substituent at position 3 of the pyridazinone ring and an ethyl acetate group at position 1. The tert-butyl group enhances lipophilicity and metabolic stability, while the ethyl acetate moiety contributes to solubility and synthetic versatility.

Properties

IUPAC Name

ethyl 2-(3-tert-butyl-6-oxopyridazin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-5-17-11(16)8-14-10(15)7-6-9(13-14)12(2,3)4/h6-7H,5,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJRFDVBHITKSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C=CC(=N1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(3-(tert-butyl)-6-oxopyridazin-1(6H)-yl)acetate (CAS Number: 2098005-32-2) is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

  • Molecular Formula: C12_{12}H18_{18}N2_2O3_3
  • Molecular Weight: 238.28 g/mol
  • Purity: 98%

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl derivatives with appropriate pyridazine precursors. The precise synthetic route can influence the yield and purity of the final product.

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, a study evaluated various pyridazine derivatives for their activity against several bacterial strains, including E. coli and Staphylococcus aureus. The results demonstrated that certain derivatives showed potent antibacterial effects, suggesting a potential therapeutic application for this compound in treating bacterial infections .

Cytotoxicity Studies

Cytotoxicity assessments using the Artemia salina bioassay revealed that some related compounds exhibited low toxicity profiles while maintaining antibacterial efficacy. This is crucial for developing safe therapeutic agents .

Case Study 1: Antimicrobial Evaluation

A research study synthesized various pyridazine derivatives, including those related to this compound, and screened them for antimicrobial activity. The findings indicated that specific modifications to the pyridazine ring enhanced antibacterial potency against E. coli and Bacillus cereus. The study highlighted the structure-activity relationship (SAR), suggesting that the tert-butyl group significantly contributes to the compound's biological activity .

Case Study 2: Inhibition Studies

In another investigation, ethyl derivatives of pyridazine were tested for their ability to inhibit specific enzymes related to bacterial metabolism. The results showed that certain compounds could effectively inhibit these enzymes, leading to reduced bacterial growth. This positions this compound as a promising candidate for further development in antimicrobial therapies .

Data Table: Biological Activity Overview

Activity Tested Compound Target Organisms Outcome
AntibacterialThis compoundE. coli, S. aureusSignificant antibacterial activity
CytotoxicityRelated pyridazine derivativesArtemia salinaLow toxicity
Enzyme InhibitionPyridazine derivativesBacterial metabolic enzymesEffective inhibition

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-(3-(tert-butyl)-6-oxopyridazin-1(6H)-yl)acetate has been studied for its potential therapeutic effects. Its structure suggests it may interact with biological targets, making it a candidate for drug development.

Case Study: Inhibitory Activity

In a study focusing on the discovery of inhibitors for specific protein interactions, derivatives of pyridazinone compounds, including this compound, were evaluated for their inhibitory activity against protein arginine methyltransferase 5 (PRMT5). The compound exhibited promising results with an IC50_{50} value indicating effective inhibition .

CompoundIC50_{50} (μM)Solubility (μM)Plasma Stability (%)
This compound12.41.292

This table illustrates the compound's potency and solubility, which are critical factors in drug design.

Synthetic Applications

The compound is also relevant in synthetic organic chemistry. Its unique structure allows it to serve as a building block in the synthesis of more complex molecules.

Synthesis Pathway Example

A typical synthetic pathway involves the reaction of tert-butyl-substituted pyridazinones with ethyl acetate under controlled conditions to yield this compound. This reaction can be optimized for yield and purity using various solvents and catalysts.

Research has indicated that compounds related to this compound can exhibit anti-cancer properties. For instance, derivatives have been tested for their ability to inhibit cell proliferation in various cancer cell lines, showcasing their potential as therapeutic agents .

Comparison with Similar Compounds

Substituent Variations and Structural Features

Pyridazinone derivatives differ primarily in substituents at positions 3, 4, and 5 of the ring. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Formula Molecular Weight Key Features
Ethyl 2-(3-(tert-butyl)-6-oxopyridazin-1(6H)-yl)acetate (Target Compound) 3-tert-butyl, 1-ethyl acetate C₁₃H₂₀N₂O₃ 252.31 g/mol High lipophilicity due to tert-butyl; potential metabolic stability.
Ethyl 2-(3-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate 3-(4-(4-chlorophenyl)piperazinyl), 1-ethyl acetate C₁₈H₂₂ClN₃O₃ 363.84 g/mol Enhanced receptor binding potential due to the piperazine-chlorophenyl moiety .
Ethyl (4-benzyl-3-methyl-6-oxopyridazin-1(6H)-yl)acetate 4-benzyl, 3-methyl, 1-ethyl acetate C₁₆H₁₈N₂O₃ 286.33 g/mol Benzyl group increases aromatic interactions; methyl improves steric bulk .
Ethyl 2-[6-oxo-3-styryl-1(6H)-pyridazinyl]acetate (CAS 58522-61-5) 3-styryl (trans-β-phenylvinyl), 1-ethyl acetate C₁₆H₁₆N₂O₃ 284.31 g/mol Styryl group introduces π-conjugation, altering electronic properties .
Ethyl 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetate (CAS 103112-35-2) 3-cyclopropyl, 1-ethyl acetate C₁₁H₁₄N₂O₃ 222.25 g/mol Cyclopropyl enhances ring strain and potential metabolic resistance .

Physicochemical and Spectroscopic Properties

  • IR Spectroscopy: Target Compound: Expected C=O (ester) stretch ~1740 cm⁻¹ and pyridazinone C=O ~1660 cm⁻¹, similar to . Styryl Analog (CAS 58522-61-5): Additional C=C stretch at ~1600 cm⁻¹ due to styryl conjugation .
  • NMR Data :
    • Ethyl (4-benzyl-3-methyl-6-oxopyridazin-1(6H)-yl)acetate: δ 1.25 (t, CH₃), 4.20 (q, CH₂), 3.70 (s, CH₂CO), 7.30 (m, aromatic H) .
    • Piperazinyl Analogs: δ 3.20–3.50 (m, piperazine protons), 7.40 (d, chlorophenyl H) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 2-(3-(tert-butyl)-6-oxopyridazin-1(6H)-yl)acetate
Reactant of Route 2
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ethyl 2-(3-(tert-butyl)-6-oxopyridazin-1(6H)-yl)acetate

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